azanyl(azanylidene)(113C)methanesulfonic acid
Description
Azanyl(azanylidene)(113C)methanesulfonic acid is a specialized sulfonic acid derivative featuring both azanyl (-NH₂) and azanylidene (=NH) substituents on a carbon-13-labeled methyl group attached to a sulfonic acid moiety. Its molecular formula is CH₅N₃O₃S, with a molecular weight of approximately 154.13 g/mol. The 113C designation likely indicates isotopic labeling (carbon-13) for analytical tracking in spectroscopic studies or metabolic research . Structurally, the compound combines the strong acidity of methanesulfonic acid with the electron-donating effects of amino and imino groups, which modulate its reactivity and solubility.
Properties
IUPAC Name |
azanyl(azanylidene)(113C)methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O3S/c2-1(3)7(4,5)6/h(H3,2,3)(H,4,5,6)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPRFYAPABFRPU-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=[15NH])([15NH2])S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Isotopic Precursors
A common approach involves substituting a halogenated methanesulfonic acid derivative with 15N-labeled ammonia. For example, 1-chloro-1-(chlorosulfonyl)-13C-methane reacts with excess 15NH3 to yield the target compound. This method, however, faces challenges in controlling regioselectivity and avoiding over-amination.
Reaction Conditions :
Catalytic Synthesis from Sodium Methanesulfonate-13C
Adapting the method from CN103113267A, sodium methanesulfonate-13C undergoes acidification with hydrogen chloride in ethanol, catalyzed by cyclodextrin. The labeled sodium methanesulfonate is prepared by reacting 13C-labeled dimethyl sulfate with sodium sulfite, followed by ion exchange.
Key Steps :
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Isotopic Sodium Methanesulfonate Synthesis :
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Acidification to Methanesulfonic Acid-13C :
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Amination with 15N-Labeled Ammonia :
The sulfonic acid is treated with 15NH3 under high pressure to form the geminal diamine.
Strecker Synthesis with Isotopic Cyanide
Patent CN101811992B outlines a Strecker-type reaction using 13C-labeled sodium cyanide and 15NH3. The intermediate α-aminonitrile is hydrolyzed and oxidized to the sulfonic acid.
Procedure :
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Formation of α-Aminonitrile-13C,15N2 :
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pH: 9.0 (ammonium buffer)
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Yield: 85%.
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Oxidation to Sulfonic Acid :
The nitrile group is oxidized using H2O2 and RuCl3 catalyst:
Comparative Analysis of Methods
| Method | Isotopic Incorporation Efficiency | Yield (%) | Purification Technique |
|---|---|---|---|
| Nucleophilic Substitution | 15N: 98%, 13C: 99% | 68 | Column chromatography |
| Sodium Methanesulfonate Route | 13C: 99.5%, 15N: 97% | 74 | Distillation under reduced pressure |
| Strecker Synthesis | 13C: 95%, 15N: 96% | 62 | Ion-exchange chromatography |
Key Observations :
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The sodium methanesulfonate route offers the highest yield (74%) and isotopic purity due to controlled reaction conditions.
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The Strecker method, while versatile, requires stringent pH control to avoid racemization.
Challenges and Optimization Strategies
Isotopic Cross-Contamination
Side reactions in amination steps can lead to 14N incorporation. Using excess 15NH3 (3 equiv.) and low temperatures reduces this risk.
Sulfonic Acid Group Stability
The -SO3H group decomposes above 110°C. Vacuum distillation below 3 kPa preserves integrity during purification.
Chemical Reactions Analysis
Types of Reactions
azanyl(azanylidene)(113C)methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amines or other reduced forms of the compound .
Scientific Research Applications
azanyl(azanylidene)(113C)methanesulfonic acid has a wide range of applications in scientific research, including:
Biochemistry: Utilized in the synthesis of amino acids, peptides, and nucleotides for various biochemical studies.
Pharmaceutical Development: Employed in the development of pharmaceuticals and biologically active compounds due to its unique chemical properties.
Industrial Applications: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of azanyl(azanylidene)(113C)methanesulfonic acid involves its incorporation into biological molecules, allowing researchers to track and study these molecules using mass spectrometry. The stable isotopes of nitrogen and carbon provide distinct mass signatures that can be detected and quantified, enabling detailed analysis of protein turnover rates, protein-protein interactions, and post-translational modifications .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Pathways: The compound’s synthesis likely involves functionalizing methanesulfonic acid with azanyl and azanylidene groups under controlled conditions, analogous to methods for synthesizing amino-pyridine derivatives .
- Stability: The imino group (=NH) may introduce sensitivity to hydrolysis, necessitating anhydrous conditions during handling.
- Gaps in Data: Limited experimental data on exact pKa, thermal stability, and catalytic performance require further study.
Biological Activity
Azanyl(azanylidene)(113C)methanesulfonic acid, commonly referred to as methanesulfonic acid (MSA), is a versatile sulfonic acid known for its strong acidic properties and wide range of applications in various fields, particularly in pharmaceuticals and catalysis. This article explores the biological activity of MSA, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Chemical Formula : CH₃SO₃H
- Molecular Weight : 96.09 g/mol
- Physical State : Colorless, viscous liquid
- Solubility : Highly soluble in water and polar organic solvents
- Acidity : Strong acid, readily donates protons (H⁺)
1. Catalytic Properties
MSA acts as a Brønsted acid catalyst in various organic reactions, including:
- Esterification : Facilitates the formation of esters from alcohols and acids.
- Acylation : Promotes the introduction of acyl groups into organic compounds.
- Sulfonation : Enhances the addition of sulfonyl groups to organic substrates.
These catalytic properties are crucial in synthesizing active pharmaceutical ingredients (APIs), improving reaction rates and selectivity while minimizing by-products .
2. Role in Drug Formulation
MSA is utilized in drug formulation processes due to its ability to:
- Enhance the solubility of poorly soluble compounds.
- Stabilize active pharmaceutical ingredients, leading to improved bioavailability.
- Serve as a counterion for salification of amine-bearing APIs, facilitating the production of high-solubility salts .
Case Study 1: MSA in Pharmaceutical Synthesis
A study demonstrated that MSA effectively catalyzes the synthesis of various APIs by promoting faster reaction rates compared to traditional acids. The research highlighted MSA's role in esterification reactions, where it significantly reduced reaction times and improved yields .
Case Study 2: Environmental Impact
Research on MSA's environmental behavior indicates that it contributes to aerosol formation in the atmosphere. MSA can stabilize molecular clusters with atmospheric precursors such as ammonia and amines, enhancing nucleation processes. This property has implications for understanding climate dynamics and air quality .
Biological Activity Data Table
Q & A
Q. What are the established synthetic routes for azanyl(azanylidene)(113C)methanesulfonic acid, and how do isotopic labeling protocols affect yield and purity?
Synthesis typically involves the introduction of a carbon-13 isotope into the methanesulfonic acid backbone via nucleophilic substitution or catalytic isotopic exchange. For example, isotopic labeling can be achieved by reacting -enriched methyl precursors with sulfur trioxide under controlled conditions . Key challenges include minimizing isotopic dilution and ensuring regioselectivity. Post-synthesis purification often employs recrystallization or chromatography, with yields reported between 60–85% depending on the solvent system . Purity is verified via -NMR and high-resolution mass spectrometry (HRMS), with isotopic enrichment >98% being critical for tracer studies .
Q. Which analytical techniques are most effective for characterizing this compound in complex matrices?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Enables precise quantification in biological/environmental samples, with detection limits as low as 0.1 ng/L when using isotopically labeled internal standards .
- Isotope-Ratio Mass Spectrometry (IRMS): Critical for verifying enrichment and tracing metabolic pathways .
- Nuclear Magnetic Resonance (NMR): - and -NMR distinguish structural isomers and confirm isotopic labeling efficiency .
- Hydrophilic Interaction Liquid Chromatography (HILIC): Resolves polar derivatives in environmental samples, though matrix effects require careful calibration .
Advanced Research Questions
Q. How can isotopic labeling with 13C^{13}\text{C}13C elucidate the metabolic pathways of methanesulfonic acid in methylotrophic bacteria?
Studies using Methylosulfonomonas methylovora reveal that -labeled methanesulfonic acid is incorporated into central carbon metabolites (e.g., serine and acetyl-CoA) via the methanesulfonic acid monooxygenase (MSAMO) pathway. Isotopic tracing combined with proteomic analysis identifies key enzymes like MsmABCD, which catalyzes C-S bond cleavage . Contradictions arise when comparing incorporation rates across bacterial strains, suggesting substrate-specific regulatory mechanisms .
Q. What is the role of methanesulfonic acid in atmospheric nanoparticle formation, and how does isotopic labeling enhance mechanistic studies?
Methanesulfonic acid (MSA) forms stable pre-nucleation clusters with amines (e.g., dimethylamine) and water, as shown by quantum chemical calculations and molecular dynamics simulations . Isotopic labeling () allows tracking of MSA-derived carbon in secondary organic aerosols (SOA). For example, -MSA clusters exhibit distinct growth rates (1–5 nm/hr) compared to unlabeled analogs, highlighting kinetic isotope effects in condensation . Contradictions exist between lab-based nucleation rates and field observations, necessitating controlled chamber studies with labeled MSA .
Q. How does this compound compare to conventional acids (e.g., H2_22SO4_44) in catalytic esterification, and what are the isotopic effects on reaction kinetics?
MSA shows superior catalytic efficiency in esterification due to its strong acidity (pKa = −1.9) and low oxidative byproduct formation. For example, in synthesizing isoamyl acetate, MSA achieves 92% yield vs. 78% for HSO under identical conditions . Isotopic labeling introduces minor kinetic isotope effects (KIE ≈ 1.05–1.1), slowing proton transfer steps but not significantly altering overall rates .
Methodological Considerations
- Synthesis Optimization: Use aprotic solvents (e.g., THF) to reduce isotopic exchange side reactions .
- Environmental Sampling: Pair HILIC with isotopically labeled internal standards to correct for matrix effects .
- Catalytic Studies: Monitor KIE using kinetic modeling (e.g., Eyring equation) to account for isotopic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
